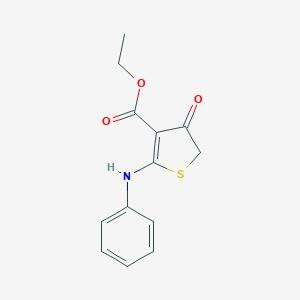

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Beschreibung

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS: 78267-15-9) is a thiophene-based heterocyclic compound with a molecular formula of C₁₃H₁₃NO₃S and a molecular weight of 263.32 g/mol . It is synthesized via the reaction of phenyl isothiocyanate with ethyl γ-chloroacetoacetate in the presence of sodium hydride, achieving a high yield of 87% . The compound exhibits keto-methylene reactivity, enabling transformations such as Vilsmeier formylation and sulphine derivative formation with thionyl chloride . Its structural core, featuring a dihydrothiophene ring and an anilino substituent, serves as a scaffold for synthesizing bioactive derivatives.

Eigenschaften

IUPAC Name |

ethyl 3-hydroxy-5-phenylimino-2H-thiophene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-2-17-13(16)11-10(15)8-18-12(11)14-9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMOPMXQAVHCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CSC1=NC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326944 | |

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78267-15-9 | |

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS No. 78267-15-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₃NO₃S

- Molecular Weight : 263.31 g/mol

- Melting Point : 147-149°C

- Boiling Point : 402.2±45.0 °C (predicted)

- Density : 1.364±0.06 g/cm³ (predicted)

- pKa : -2.54±0.20 (predicted)

Research indicates that this compound exhibits significant anti-tumor and antimicrobial properties:

-

Anti-tumor Activity :

- In studies involving human promyelocytic leukemia HL-60 cells, the compound demonstrated a cytotoxic concentration (CC50) of approximately 23.5 µM, significantly reducing cell proliferation and inducing apoptosis in a concentration-dependent manner .

- The mechanism involves the activation of caspase-3, upregulation of pro-apoptotic proteins such as Bax, and downregulation of anti-apoptotic proteins like Bcl-2. This leads to an increase in intracellular calcium levels and reactive oxygen species (ROS), ultimately affecting mitochondrial membrane potential .

-

Antimicrobial Activity :

- Preliminary studies have suggested that derivatives of thiophene compounds, including ethyl 2-anilino derivatives, exhibit antibacterial properties against various gram-positive bacteria . The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or function.

Case Study 1: Anti-leukemic Effects

A study published in MDPI highlighted the effects of ethyl 2-anilino derivatives on HL-60 cells. The compound was shown to:

- Induce apoptosis by increasing the sub-G1 phase population in cell cycle analysis.

- Activate caspase pathways leading to programmed cell death.

The study concluded that these compounds could serve as promising candidates for developing anti-leukemia therapeutics .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial efficacy of thiophene derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones when tested using the agar-well diffusion method, suggesting that ethyl 2-anilino derivatives could be effective in treating bacterial infections .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₃S |

| Molecular Weight | 263.31 g/mol |

| Melting Point | 147–149 °C |

| Boiling Point | 402.2 ± 45 °C (predicted) |

| Density | 1.364 ± 0.06 g/cm³ (predicted) |

| pKa | -2.54 ± 0.20 (predicted) |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate has shown potential as a pharmacological agent due to its structural similarity to various bioactive compounds. Its derivatives have been investigated for:

- Antimicrobial Activity : Studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal properties. For instance, modifications in the aniline component can enhance efficacy against resistant strains of bacteria .

- Anticancer Properties : Research indicates that this compound and its derivatives may inhibit cancer cell proliferation. A study highlighted a derivative that showed promising results in reducing the viability of breast cancer cells through apoptosis induction mechanisms .

Organic Synthesis

The compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its thiophene ring structure allows for:

- Formation of Novel Compounds : Through reactions such as cyclization and functionalization, this compound can be transformed into more complex molecules with potential applications in drug development .

Material Science

In material science, this compound is explored for its properties in:

- Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of thiophene units into polymer backbones can enhance conductivity and stability .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial activity of this compound against various pathogens, including Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for therapeutic use .

Case Study 2: Anticancer Research

In a laboratory setting, a derivative of this compound was tested against human breast cancer cell lines. The compound induced significant apoptosis and cell cycle arrest at G0/G1 phase, leading to a reduction in cell proliferation by over 70% compared to control groups. This finding supports further investigation into its use as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle Modifications

Thiophene vs. Furan Analogs

Replacing the sulfur atom in the thiophene ring with oxygen yields ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (compound 131). In contrast, the thiophene analog’s bioactivity is less documented, suggesting that the sulfur atom may influence electronic properties or metabolic stability differently.

Substituent Variations

- Anilino Derivatives: The parent compound (C₁₃H₁₃NO₃S) shows moderate reactivity in nucleophilic substitutions . Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate (sc-327458) replaces aniline with toluidine, altering steric and electronic profiles .

- Morpholino and Methylamino Derivatives: 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile (C₉H₁₀N₂O₂S) exhibits planar dihydrothiophene rings orthogonal to the morpholine substituent, confirmed by X-ray crystallography . Ethyl 2-(methylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate (C₈H₁₁NO₃S, MW: 201.24) has reduced steric bulk, which may improve solubility but reduce target affinity .

Q & A

What are the established synthetic routes for Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate, and how do reaction conditions influence yield and purity?

The compound is synthesized via condensation of phenyl isothiocyanate with ethyl γ-chloroacetoacetate in the presence of sodium hydride . Key factors include:

- Temperature control : Excess heat may lead to side reactions (e.g., ring-opening or decomposition).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate the product (>90% purity). Contaminants like unreacted starting materials or byproducts (e.g., sulfine derivatives) require careful monitoring via TLC or HPLC .

How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD is critical for confirming the keto-enol tautomerism and dihydrothiophene ring conformation. Using SHELXL (SHELX suite), refinement parameters such as:

- Bond angles : C4–O2–C1 (107.56°) and C4–N1–C5 (126.48°)

- Torsional parameters : C12–C13–C14–C15 (−0.4°)

ensure accurate determination of molecular geometry. Disordered regions (e.g., ester groups) require constraints or split-site modeling .

What safety protocols are essential when handling this compound in laboratory settings?

Based on SDS

- Hazard mitigation : Use PPE (gloves, goggles) to avoid skin/eye irritation (Category 2/2A) .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester moiety .

How can the reactivity of the keto-methylene group be exploited to synthesize novel derivatives?

The keto-methylene group undergoes:

- Vilsmeier–Haack formylation : Reacts with POCl₃/DMF to yield chloroformylthiophen derivatives .

- Thieno[3,2-b]thiophene formation : Condensation with thioglycolic esters under reflux .

Monitor reaction progress via FT-IR (loss of C=O stretch at ~1700 cm⁻¹) and ¹H NMR (appearance of aldehyde protons at δ 9–10 ppm).

How should researchers address contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or MS data may arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts NH and aromatic protons.

- Tautomeric equilibria : Keto-enol forms alter peak splitting (e.g., NH proton at δ 10–12 ppm in DMSO) .

Validate spectra against computational models (e.g., Gaussian DFT) and cross-reference with PubChem or ECHA databases .

What computational tools are recommended for predicting physicochemical properties?

- LogP calculation : Use XlogP3 (PubChem) for hydrophobicity estimation (experimental: ~4.0) .

- Molecular dynamics : GROMACS simulations assess stability of the dihydrothiophene ring in aqueous buffers .

What biological activity screening strategies are applicable to this compound?

While limited data exist, prioritize:

- Antimicrobial assays : Disk diffusion against Gram-positive bacteria (e.g., S. aureus) .

- Enzyme inhibition : Target cyclooxygenase-2 (COX-2) via molecular docking (AutoDock Vina) .

Note: Biological activity is structure-dependent; derivatives with electron-withdrawing groups (e.g., –NO₂) may enhance potency .

How does structural modification of the anilino group impact electronic properties?

Substituents on the aniline ring alter:

- Electron density : Electron-donating groups (e.g., –OCH₃) increase nucleophilicity at C2, favoring electrophilic substitutions .

- UV-Vis spectra : Bathochromic shifts correlate with extended π-conjugation (e.g., 4-benzyloxy derivatives) .

What crystallographic software packages are optimal for refining this compound’s structure?

- SHELXL : High-resolution refinement with TWIN/BASF commands for twinned crystals .

- ORTEP-3 : Visualize thermal ellipsoids and validate hydrogen bonding (e.g., N1–H1⋯O2 interactions) .

What ecotoxicological data gaps exist for this compound, and how can they be addressed?

Current SDS data lack:

- Aquatic toxicity : Perform Daphnia magna LC₅₀ assays (OECD 202).

- Biodegradation : Use OECD 301F (manometric respirometry) to assess persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.